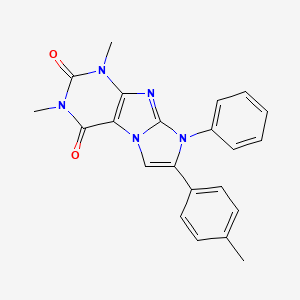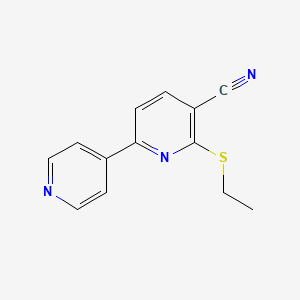![molecular formula C15H18N2O5S2 B11488447 methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B11488447.png)
methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate is a complex organic compound with a molecular formula of C15H18N2O5S2 and a molecular weight of 370.44382 g/mol . This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of a piperidine sulfonyl group and an ester functional group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via a sulfonylation reaction using piperidine and a sulfonyl chloride derivative.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate involves its interaction with specific molecular targets. The piperidine sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzothiazole core can also interact with DNA and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl [2-oxo-6-(morpholin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate: Similar structure but with a morpholine group instead of piperidine.
Methyl [2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate: Contains a pyrrolidine group instead of piperidine.
Uniqueness
Methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the piperidine sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N2O5S2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-(2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C15H18N2O5S2/c1-22-14(18)10-17-12-6-5-11(9-13(12)23-15(17)19)24(20,21)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
GUBNACBPGSBIQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-5-oxo-7-[2-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488370.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11488388.png)
![7-[3-(2-Amino-2-oxoethoxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488400.png)
![N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11488408.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488416.png)
![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide](/img/structure/B11488421.png)

![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11488428.png)
![Ethyl 4-[(4-fluorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11488432.png)

![3-[(4-chlorophenyl)sulfonyl]-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11488437.png)
![N-(4-ethoxy-3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11488450.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11488458.png)
